Cas no 327093-42-5 (3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine)
327093-42-5 structure
Product Name:3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine
CAS-Nr.:327093-42-5
MF:C17H25N3
MW:271.400503873825
MDL:MFCD02708251
CID:1451474
PubChem ID:3630776
Update Time:2025-04-20
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(1-adamantyl)-6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepine
- MERCK-544
- 3-ADAMANTAN-1-YL-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4.3-A]AZEPINE
- Compound 544
- AC1MTUPG
- SureCN5095978
- Oprea1_175789
- CHEMBL256777
- CHEBI:526728
- DNC008487
- ZINC05494877
- MERCK-544; 3-ADAMANTAN-1-YL-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4.3-A]AZEPINE; Compound 544; AC1MTUPG; SureCN5095978; Oprea1_175789; CHEMBL256777; CHEBI:526728; DNC008487; ZINC05494877;
- 3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine
- 3-(Adamantan-1-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 327093-42-5
- BDBM50239401
- EN300-27121978
- SR-01000029295-1
- GLXC-02552
- Merck 544
- AKOS015969399
- 11ss-HSD1 inhibitor 544
- 3-Adamantan-1-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- EN300-16437
- DTXSID40394475
- SR-01000029295
- Z55729757
- 3-[(3R,5S,7s)-adamantan-1-yl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- 3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin
- HMS3745K09
- SCHEMBL5095978
-
- MDL: MFCD02708251
- Inchi: 1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2
- InChI-Schlüssel: VFTQRHWULYJKCI-UHFFFAOYSA-N
- Lächelt: N12CCCCCC1=NN=C2C12CC3CC(CC(C3)C1)C2
Berechnete Eigenschaften
- Genaue Masse: 271.204847810g/mol
- Monoisotopenmasse: 271.204847810g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 1
- Komplexität: 352
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topologische Polaroberfläche: 30.7Ų
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K05589-100mg |
5H-1,2,4-Triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-tricyclo[3.3.1.13,7}dec-1-yl |
327093-42-5 | >95% | 100mg |
$250 | 2024-06-05 | |
| eNovation Chemicals LLC | K05589-1g |
5H-1,2,4-Triazolo[4,3-a]azepine, 6,7,8,9-tetrahydro-3-tricyclo[3.3.1.13,7}dec-1-yl |
327093-42-5 | >95% | 1g |
$1800 | 2024-06-05 | |
| Enamine | EN300-27121978-0.05g |
3-[(3R,5S,7s)-adamantan-1-yl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 0.05g |
$2755.0 | 2023-07-10 | ||
| Enamine | EN300-16437-0.05g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.05g |
$271.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.1g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.1g |
$403.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.25g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.25g |
$574.0 | 2025-03-20 | |
| Enamine | EN300-16437-0.5g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 0.5g |
$906.0 | 2025-03-20 | |
| Enamine | EN300-16437-1.0g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 1.0g |
$1161.0 | 2025-03-20 | |
| Enamine | EN300-16437-2.5g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 2.5g |
$2274.0 | 2025-03-20 | |
| Enamine | EN300-16437-5.0g |
3-(adamantan-1-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine |
327093-42-5 | 95.0% | 5.0g |
$3364.0 | 2025-03-20 |
3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine Verwandte Literatur
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
327093-42-5 (3-(3R,5S,7s)-adamantan-1-yl-5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepine) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz